

# discovery and history of 5-Amino-3-methylisothiazole-4-carboxylic acid

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## Compound of Interest

Compound Name: 5-Amino-3-methylisothiazole-4-carboxylic acid

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An In-Depth Technical Guide to **5-Amino-3-methylisothiazole-4-carboxylic acid**: From Obscurity to a Cornerstone of Medicinal Chemistry

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Amino-3-methylisothiazole-4-carboxylic acid**, a heterocyclic compound that has emerged from relative obscurity to become a pivotal scaffold in modern drug discovery. We will delve into its historical context, synthetic pathways, chemical properties, and its role as a foundational element in the development of therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile molecule.

## Introduction: The Unassuming Power of the Isothiazole Ring

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged structure in medicinal chemistry.<sup>[1][2]</sup> Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of compounds with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.<sup>[3][4][5]</sup> Within this important class of compounds, **5-Amino-3-methylisothiazole-4-carboxylic acid** serves as a critical, multi-functional building block. Its strategic placement of an amino group, a carboxylic acid, and a methyl group on the isothiazole

core provides a rich platform for synthetic elaboration, enabling the exploration of vast chemical space in the quest for novel therapeutics.

While not a therapeutic agent in itself, its true significance lies in the vast library of derivatives that have been synthesized from it. Perhaps the most notable among these is the antiviral drug denotivir (vratizolin), a derivative of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid.[3][6] This connection underscores the latent therapeutic potential held within the **5-Amino-3-methylisothiazole-4-carboxylic acid** scaffold.

## Historical Context and Discovery

The direct "discovery" of **5-Amino-3-methylisothiazole-4-carboxylic acid** is not chronicled in a single seminal publication. Instead, its emergence is intertwined with the broader exploration of isothiazole chemistry that began in the mid-20th century. The foundational precursor, 5-amino-3-methyl-isothiazole, was first described in a 1957 patent by May & Baker Ltd.[7] This initial synthesis involved the oxidative cyclization of  $\beta$ -iminiothio-n-butylamide.[7]

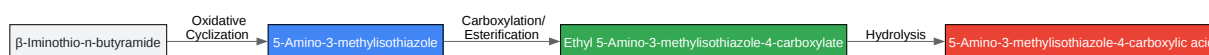
The subsequent addition of a carboxylic acid group at the 4-position was a logical progression, driven by the need for a chemical handle to create amide and ester derivatives. This derivatization strategy proved immensely fruitful. Research, particularly from institutions like the Wrocław Medical University, extensively explored amides and esters of N-acylated **5-amino-3-methylisothiazole-4-carboxylic acid**, leading to the discovery of compounds with significant anti-inflammatory and immunological activities.[3][6][8] The development of denotivir from this line of research cemented the importance of this chemical scaffold.[3] Thus, the history of **5-Amino-3-methylisothiazole-4-carboxylic acid** is not one of a singular breakthrough, but of its gradual recognition as a key intermediate in the synthesis of pharmacologically active molecules.

## Synthesis and Chemical Properties

The synthesis of **5-Amino-3-methylisothiazole-4-carboxylic acid** is typically achieved through a multi-step process, starting from more readily available precursors. The following is a representative synthetic workflow, logically constructed from established isothiazole synthesis methodologies.

## General Synthetic Workflow

The synthesis logically begins with the formation of the core isothiazole ring, followed by the introduction and manipulation of the functional groups at the 4th and 5th positions.



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Caption: General synthetic pathway to **5-Amino-3-methylisothiazole-4-carboxylic acid**.

## Detailed Experimental Protocol

The following protocol is a representative, multi-step synthesis.

### Step 1: Synthesis of 5-Amino-3-methylisothiazole (from Precursor)

- **Rationale:** This step creates the core heterocyclic ring structure. The oxidative cyclization of a  $\beta$ -iminothioamide is a classic and efficient method for forming the 5-aminoisothiazole ring system.<sup>[7]</sup>
- **Procedure:**
  - Dissolve  $\beta$ -iminothio-n-butylamide (11.6 g) in an aqueous solution of chloramine, prepared from sodium hypochlorite and ammonia.<sup>[7]</sup>
  - Stir the mixture vigorously for 2-4 hours at room temperature, then allow it to stand overnight.
  - Extract the aqueous solution with diethyl ether.
  - Dry the combined ether extracts over anhydrous magnesium sulfate and filter.
  - Saturate the filtrate with dry hydrogen chloride gas to precipitate 5-amino-3-methylisothiazole hydrochloride.
  - The free base can be obtained by neutralization with an aqueous base followed by extraction.

## Step 2: Synthesis of Ethyl 5-Amino-3-methylisothiazole-4-carboxylate

- **Rationale:** Introduction of the carboxylate group at the C4 position is a key functionalization step. Performing this as an esterification allows for easier purification and handling compared to the free carboxylic acid.
- **Procedure:**
  - While a direct carboxylation method for this specific molecule is not detailed in the provided literature, a common approach involves the formylation of the 5-amino group, followed by lithiation at the 4-position and subsequent quenching with an electrophile like ethyl chloroformate.
  - Alternatively, a route involving a precursor already containing the C4-carboxylate, followed by the formation of the isothiazole ring, is a plausible strategy in heterocyclic synthesis.

## Step 3: Hydrolysis to **5-Amino-3-methylisothiazole-4-carboxylic acid**

- **Rationale:** The final step is the de-protection of the carboxylic acid. Basic hydrolysis is a standard and effective method for converting an ester to a carboxylic acid.
- **Procedure:**
  - Dissolve Ethyl 5-Amino-3-methylisothiazole-4-carboxylate in a mixture of ethanol and water.
  - Add a stoichiometric excess of sodium hydroxide or potassium hydroxide.
  - Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
  - After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 3-4.
  - The product, **5-Amino-3-methylisothiazole-4-carboxylic acid**, will precipitate out of the solution.
  - Collect the solid by filtration, wash with cold water, and dry under vacuum.

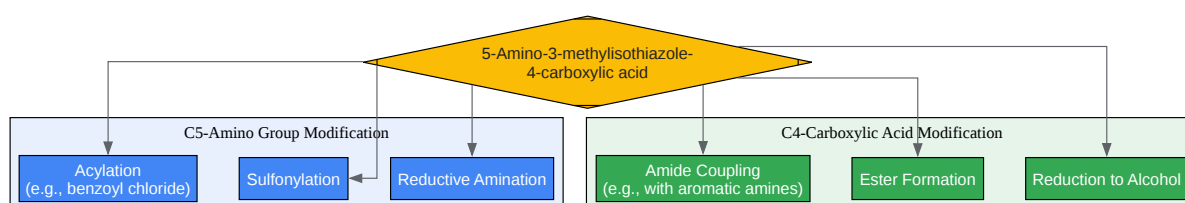
## Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below.

Property	Value	Source
CAS Number	22131-51-7	[9][10][11]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub> S	[10][11]
Molecular Weight	158.18 g/mol	[10][11]
Appearance	Solid/Powder	[12]
Purity (Typical)	>95%	[11]

## Role in Drug Discovery and Development

The true value of **5-Amino-3-methylisothiazole-4-carboxylic acid** is realized in its application as a versatile starting material for creating libraries of potential drug candidates. The presence of two distinct functional groups—the C5-amino and C4-carboxylic acid—allows for orthogonal chemical modifications.



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